1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a hydroxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea typically involves multi-step organic reactions. One common method includes the reaction of 2,6-difluoroaniline with an isocyanate derivative to form the urea linkage. The hydroxyphenyl and thiophene groups are introduced through subsequent reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the urea linkage would produce primary amines.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamate
- 1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiourea
Uniqueness
1-(2,6-Difluorophenyl)-3-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and thiophene groups enhances its potential for diverse applications, distinguishing it from similar compounds .
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O2S/c20-14-3-1-4-15(21)18(14)23-19(25)22-11-16(24)12-6-8-13(9-7-12)17-5-2-10-26-17/h1-10,16,24H,11H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GADROFQPSRXTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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